molecular formula C6H7N5O2 B154761 8-Hydroxy-7-methylguanine CAS No. 1688-85-3

8-Hydroxy-7-methylguanine

Cat. No. B154761
CAS RN: 1688-85-3
M. Wt: 181.15 g/mol
InChI Key: VHPXSVXJBWZORQ-UHFFFAOYSA-N
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Description

8-Hydroxy-7-methylguanine (8-oxoG) is a DNA lesion that is formed by the oxidation of guanine. It is one of the most common DNA lesions that occurs due to exposure to reactive oxygen species (ROS) and other environmental factors. This lesion has been extensively studied due to its potential role in the development of cancer and other diseases.

Scientific Research Applications

DNA Repair Mechanism

8-Hydroxyguanine, a lesion in DNA, is implicated in mutagenesis induced by ionizing radiation and radiomimetic agents. It is repaired by multiple pathways, including base glycosylase activities. Mouse N-methylpurine-DNA glycosylase removes 8-hydroxyguanine from DNA, highlighting its role in cellular defense against oxidative damage (Bessho et al., 1993).

Biomarker for Oxidative Damage

8-Hydroxy-2'-deoxyguanosine, derived from 8-hydroxyguanine, serves as a biomarker for oxidative damage to DNA. Sensitive detection and quantitation of this marker are essential for understanding the implications of oxidative stress in mutagenesis and aging (Musarrat & Wani, 1994).

Role in Methyl Radical Generation

8-Methylguanine formation during methylhydrazine oxidation, mediated by horseradish peroxidase, indicates the potential role of carbon-centered radicals in DNA alkylation. This process implies a broader context for 8-hydroxy-7-methylguanine in enzymatic systems (Augusto et al., 1990).

Lifestyle Factors and DNA Damage

Studies have shown that lifestyle factors like smoking and diet can influence levels of 8-hydroxydeoxyguanosine and 7-methylguanine in urine. These markers are useful for assessing oxidative and methylating DNA damage in relation to various lifestyle and demographic factors (Tamae et al., 2009).

DNA Strand Cleavage Sensitivity

8-Hydroxyguanine exhibits sensitivity to hot piperidine treatment, suggesting its utility as a marker for identifying oxidative damage in DNA. This property differentiates it from other alkali-labile lesions and is significant in studies of DNA damage and repair mechanisms (Chung et al., 1992).

DNA Methylation Impact

8-Hydroxyl-2'-deoxyguanosine, a DNA adduct, impacts the methylation of nearby cytosine moieties by human DNA methyltransferase. This finding has implications for understanding how oxidative damage can affect DNA methylation patterns, relevant in gene regulation and mutagenesis (Turk et al., 1995).

properties

CAS RN

1688-85-3

Product Name

8-Hydroxy-7-methylguanine

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

2-amino-7-methyl-1,9-dihydropurine-6,8-dione

InChI

InChI=1S/C6H7N5O2/c1-11-2-3(9-6(11)13)8-5(7)10-4(2)12/h1H3,(H4,7,8,9,10,12,13)

InChI Key

VHPXSVXJBWZORQ-UHFFFAOYSA-N

Isomeric SMILES

CN1C2=C(NC(=NC2=O)N)NC1=O

SMILES

CN1C2=C(NC1=O)N=C(NC2=O)N

Canonical SMILES

CN1C2=C(NC(=NC2=O)N)NC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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